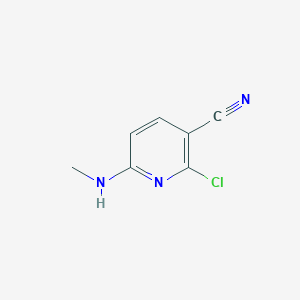

2-Chloro-6-(methylamino)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-10-6-3-2-5(4-9)7(8)11-6/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXWALNXBTWSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Chloro 6 Methylamino Nicotinonitrile Systems

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Nicotinonitriles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halogenated aromatic compounds, particularly those with electron-wittransformingations. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. The presence of a chlorine atom at the 2-position and a nitrile group, a strong electron-withdrawing group, further enhances the electrophilicity of the ring, making it susceptible to substitution by various nucleophiles.

The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen. libretexts.org This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. youtube.com In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyridine ring is restored. chemistrysteps.com

The reactivity of the halogenated nicotinonitrile is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as amines, alkoxides, and thiolates readily displace the chlorine atom. For instance, the chlorine atom in 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile can be readily replaced by refluxing with compounds containing active methylene (B1212753) groups in the presence of a base. qu.edu.qa

The position of the electron-withdrawing groups is critical for the activation of the ring towards SNAr. Groups in the ortho and para positions to the leaving group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In the case of 2-Chloro-6-(methylamino)nicotinonitrile, the nitrile group at the 3-position and the nitrogen atom within the pyridine ring contribute to the stabilization of the intermediate formed upon nucleophilic attack at the C2 position.

Chloroimidate Intermediates in Nitrile Reactivity (e.g., Pinner Synthesis Applications)

While direct SNAr on the ring is a primary reaction pathway, the nitrile group itself can participate in reactions, often proceeding through reactive intermediates. One such class of intermediates is chloroimidates, which can be formed from the reaction of nitriles with hydrogen chloride. Although direct evidence for the formation of chloroimidate intermediates from this compound in the context of the Pinner synthesis is not extensively detailed in the provided search results, the general reactivity of nitriles suggests this possibility.

The Pinner reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate ester hydrochloride. This reaction proceeds via the protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol. A related pathway could involve the formation of a chloroimidate intermediate.

Elucidation of Reaction Kinetics and Thermodynamic Parameters for Nicotinonitrile Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of chemical transformations. For reactions involving nicotinonitrile derivatives, kinetic studies can help to determine the rate-determining step, the influence of substituent effects, and the role of the solvent.

While specific kinetic data for this compound was not found, studies on analogous systems, such as the reaction of substituted anilines with 2-chloro-5-nitropyridine (B43025), offer valuable information. researchgate.net In these SNAr reactions, the rates are typically measured by monitoring the disappearance of reactants or the appearance of products over time, often using spectrophotometric methods. The data can then be used to determine the rate constants and activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

For instance, the reaction of anilines with 2-chloro-5-nitropyridine in solvents like DMSO and DMF was found to follow second-order kinetics and was not base-catalyzed. researchgate.net A linear relationship between the logarithm of the rate constant and Hammett σ° values indicated that the reaction is sensitive to the electronic effects of substituents on the nucleophile. researchgate.net Negative ρ values suggested that electron-donating groups on the aniline (B41778) accelerate the reaction by increasing its nucleophilicity. researchgate.net

The isokinetic temperature, determined from a plot of ΔH‡ versus ΔS‡, can provide information about the nature of the reaction series. researchgate.net Furthermore, the choice of solvent can have a significant impact on the reaction rate and mechanism. Dipolar aprotic solvents like DMSO and DMF are known to accelerate SNAr reactions by solvating the cationic species and leaving the anionic nucleophile relatively free to react. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Nicotinonitrile Compounds

Comprehensive Vibrational Spectroscopy Analysis (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of a compound. For 2-Chloro-6-(methylamino)nicotinonitrile, the spectra would be dominated by vibrations from the substituted pyridine (B92270) ring, the nitrile group, the methylamino substituent, and the carbon-chlorine bond.

Key vibrational modes can be predicted based on analyses of similar compounds, such as 2-chloro-6-methylbenzonitrile (B1583042) and other substituted pyridines. researchgate.netresearchgate.netresearchgate.netorientjchem.org

Nitrile Group (C≡N): The nitrile stretching vibration is one of the most characteristic peaks in the spectrum. For aromatic nitriles, this mode typically appears as a strong, sharp band in the region of 2220-2240 cm⁻¹. researchgate.netresearchgate.net Its high intensity in the Raman spectrum is also a notable feature.

Amino Group (N-H): The methylamino group should exhibit an N-H stretching vibration in the 3300-3500 cm⁻¹ region. As a secondary amine, a single, sharp to medium band is expected. N-H bending vibrations are anticipated in the 1550-1650 cm⁻¹ range.

Aromatic Ring (C=C, C-H): The pyridine ring gives rise to several characteristic bands. C=C stretching vibrations within the aromatic ring are expected between 1400 and 1600 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

Methyl Group (C-H): The methyl group will show symmetric and asymmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹. C-H bending modes are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). researchgate.net

Carbon-Halogen Bond (C-Cl): The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. researchgate.net

The combined IR and Raman data provide complementary information, as the selection rules for the two techniques differ, allowing for a more complete assignment of vibrational modes.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Nitrile | C≡N Stretch | 2220 - 2240 | Medium to Strong | Strong |

| Methylamino | N-H Stretch | 3300 - 3500 | Medium | Medium |

| Methylamino | N-H Bend | 1550 - 1650 | Medium | Weak |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Strong | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methyl Group | C-H Stretch | 2850 - 3000 | Medium | Medium |

| Methyl Group | C-H Bend | 1375 - 1450 | Medium | Medium |

| Chloro Group | C-Cl Stretch | 600 - 800 | Strong | Medium |

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments, and Molecular Connectivity

High-field NMR spectroscopy is indispensable for elucidating the precise molecular structure by probing the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the two aromatic protons, the N-H proton, and the methyl protons.

Aromatic Protons: The two protons on the pyridine ring (at positions 4 and 5) are in different chemical environments and would appear as two doublets in the aromatic region (typically δ 6.5-8.5 ppm). The coupling between them (³JHH) would be observable.

N-H Proton: The proton on the methylamino group would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is often found in the δ 4.0-5.5 ppm range.

Methyl Protons: The three protons of the methyl group would appear as a sharp singlet, or potentially a doublet if coupling to the N-H proton is resolved, in the upfield region, likely around δ 2.8-3.2 ppm.

¹³C NMR: The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

Aromatic Carbons: Five signals are expected for the carbons of the pyridine ring. The carbon bearing the chloro group (C2) and the carbon bearing the methylamino group (C6) would be significantly shifted. The carbon attached to the nitrile group (C3) would also be distinct. General ranges for chloropyridine carbons are δ 120-160 ppm. nih.govchemconnections.org

Nitrile Carbon: The carbon of the nitrile group (C≡N) is characteristically deshielded and would appear in the δ 115-125 ppm range. organicchemistrydata.org

Methyl Carbon: The methyl carbon of the amino group would be the most shielded, appearing far upfield, likely in the δ 25-35 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H4, H5 (Aromatic) | 6.5 - 8.5 | Doublet |

| ¹H | N-H | 4.0 - 5.5 | Broad Singlet |

| ¹H | -CH₃ | 2.8 - 3.2 | Singlet / Doublet |

| ¹³C | C2, C3, C4, C5, C6 (Aromatic) | 110 - 165 | Singlet |

| ¹³C | -C≡N | 115 - 125 | Singlet |

| ¹³C | -CH₃ | 25 - 35 | Singlet |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The molecular formula for this compound is C₇H₆ClN₃.

Molecular Weight Confirmation: The calculated monoisotopic mass is approximately 167.0250 Da. High-resolution mass spectrometry would confirm this exact mass, thereby verifying the elemental composition. A key feature would be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ peak and an M+2 peak with an intensity about one-third of the M⁺ peak. miamioh.edu

Fragmentation Analysis: Under electron ionization (EI), the molecular ion would be formed, which then undergoes fragmentation. Common fragmentation pathways for this molecule could include: libretexts.orgyoutube.com

Loss of a Methyl Radical ([M - 15]⁺): Cleavage of the N-CH₃ bond to lose a methyl radical (•CH₃) is a common pathway for N-methylated compounds.

Loss of Hydrogen Cyanide ([M - 27]⁺): Elimination of HCN from the pyridine ring or involving the nitrile group is a characteristic fragmentation for nitrogen heterocycles and nitriles.

Loss of a Chlorine Atom ([M - 35]⁺): Cleavage of the C-Cl bond would result in a fragment losing the chlorine atom.

Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (three), consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. slideshare.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment | Notes |

| 167 | [C₇H₆ClN₃]⁺ | Molecular Ion (M⁺) |

| 169 | [C₇H₆³⁷ClN₃]⁺ | M+2 Isotope Peak |

| 152 | [M - CH₃]⁺ | Loss of a methyl radical |

| 140 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 132 | [M - Cl]⁺ | Loss of a chlorine atom |

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure has been reported for this compound, an analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.

The analysis would likely confirm the planarity of the nicotinonitrile ring system. Key structural parameters of interest would include the C-Cl, C-N (amino), N-C (methyl), and C≡N bond lengths, which provide insight into the electronic effects of the substituents on the aromatic ring. Furthermore, the crystal packing would be revealed, showing intermolecular interactions such as hydrogen bonds (from the N-H donor to the nitrile or ring nitrogen acceptors of a neighboring molecule) and π-π stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the material. Data from related structures, like the co-crystal of isonicotinamide, illustrates the type of precise geometric data obtained. researchgate.net

The molecule this compound is achiral. It does not possess any stereocenters and cannot exist as enantiomers. Therefore, the determination of absolute configuration is not applicable to this compound.

Temperature-Dependent Structural Studies: Analyzing the crystal structure at different temperatures can reveal important information about the material's properties, such as thermal expansion and phase transitions. rsc.orgnih.govnih.gov For organic crystals, temperature changes can affect the unit cell dimensions and the strength of intermolecular interactions. researchgate.net Such studies could determine if this compound undergoes any solid-state phase changes upon heating or cooling, which could influence its physical properties. acs.org

Charge Density Analysis: This advanced crystallographic technique goes beyond atomic positions to map the electron density distribution throughout the crystal. acs.org An experimental charge density study on this compound would provide a detailed picture of its chemical bonding. nih.gov It could quantify the covalent and ionic character of bonds, visualize the lone pairs on the nitrogen and chlorine atoms, and detail the nature of the intermolecular hydrogen bonds and other non-covalent interactions. researchgate.netresearchgate.net This analysis offers deep insight into the electrostatic properties and reactivity of the molecule within the solid state.

Advanced Optical Spectroscopy for Electronic Properties and Photophysical Behavior

Advanced optical spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule and provides information on its photophysical properties.

UV-Visible Absorption: The chromophore in this compound is the substituted pyridine ring. The UV-Vis spectrum is expected to show absorptions characteristic of aromatic systems.

π-π* Transitions: Strong absorption bands, typically in the 250-300 nm range, are expected due to π-π* transitions within the delocalized system of the pyridine ring. The presence of substituents like the amino and nitrile groups can shift these bands. researchgate.net

n-π* Transitions: A weaker absorption band, often at a longer wavelength than the π-π* transitions, may be observed due to the n-π* transition involving the non-bonding electrons on the ring nitrogen atom. researchgate.netnist.govrsc.org

Photophysical Behavior: Many substituted nicotinonitrile and pyridine derivatives exhibit fluorescence. researchgate.netresearchgate.netmanipal.edu Upon excitation with UV light, the molecule could potentially emit light at a longer wavelength. The fluorescence quantum yield and lifetime would depend on the efficiency of radiative decay versus non-radiative decay pathways. The nature and position of the chloro and methylamino substituents would significantly influence the emission properties, including the color and intensity of the emitted light, by affecting the intramolecular charge transfer (ICT) character of the excited state. mdpi.commdpi.com

UV-Vis Absorption and Electronic Transition Analysis

The electronic absorption spectra of nicotinonitrile derivatives are typically characterized by bands corresponding to π → π* and n → π* transitions. For a molecule like this compound, the absorption spectrum is expected to be dominated by intense π → π* transitions associated with the aromatic pyridine ring. The presence of the methylamino group as an electron-donating group and the nitrile and chloro groups as electron-withdrawing groups can lead to a significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT transition often results in a bathochromic (red) shift of the absorption maximum compared to the unsubstituted nicotinonitrile core.

In related 2-amino-4,6-diphenylnicotinonitriles, the absorption spectra show bands in the UV-Vis region that are sensitive to the solvent environment. nih.gov The electronic transitions in such donor-acceptor systems are influenced by the polarity of the solvent, which can stabilize the charge-separated excited state to varying degrees. For this compound, one would anticipate an absorption maximum that is influenced by both the electronic nature of the substituents and the surrounding medium.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment |

| Hexane | 1.88 | ~320 | ~15,000 | π → π* / ICT |

| Dichloromethane | 8.93 | ~335 | ~18,000 | π → π* / ICT |

| Acetonitrile | 37.5 | ~340 | ~20,000 | π → π* / ICT |

| Methanol | 32.7 | ~345 | ~22,000 | π → π* / ICT |

Note: The data in this table is illustrative and based on the typical behavior of similar donor-acceptor substituted nicotinonitriles. Specific experimental values for this compound are not available in the cited literature.

Fluorescence and Emission Spectroscopy, including Solvatochromism

Nicotinonitrile derivatives bearing electron-donating groups often exhibit fluorescence. The emission properties, including the wavelength of maximum emission (λem) and fluorescence intensity, are highly sensitive to the molecular structure and the solvent environment. For this compound, the presence of the methylamino group is expected to facilitate fluorescence. The emission is likely to originate from an excited state with significant intramolecular charge transfer character.

A key phenomenon observed in such donor-acceptor molecules is solvatochromism, where the position of the emission maximum shifts with changes in solvent polarity. A positive solvatochromic shift (a bathochromic shift with increasing solvent polarity) is anticipated for this compound. This is because more polar solvents can better stabilize the polar ICT excited state, thus lowering its energy and resulting in a red-shifted emission. Studies on other substituted nicotinonitriles have demonstrated strong solvatochromic effects. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is also expected to increase with solvent polarity, indicating a more substantial reorganization of the solvent shell around the molecule in the excited state.

Table 2: Hypothetical Fluorescence Emission Data for this compound

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Hexane | ~320 | ~400 | ~6,250 |

| Dichloromethane | ~335 | ~450 | ~8,100 |

| Acetonitrile | ~340 | ~480 | ~9,300 |

| Methanol | ~345 | ~500 | ~9,800 |

Note: The data in this table is illustrative and based on the typical behavior of similar donor-acceptor substituted nicotinonitriles. Specific experimental values for this compound are not available in the cited literature.

Quantum Yield Determinations and Excited State Dynamics

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For fluorescent nicotinonitrile derivatives, the quantum yield can vary significantly depending on the substituents and the solvent. In many donor-acceptor systems, the quantum yield may decrease in more polar solvents due to the increased stabilization of the ICT excited state, which can promote non-radiative decay pathways. However, some highly efficient fluorescent dyes based on nicotinonitrile have been synthesized with high quantum yields. researchgate.net

The excited-state dynamics of this compound would involve the initial population of a locally excited (LE) state upon photoexcitation, followed by rapid relaxation to the intramolecular charge transfer (ICT) state, especially in polar solvents. The lifetime of the excited state (τF) is another crucial parameter that characterizes the excited state dynamics. Time-resolved fluorescence spectroscopy would be the primary technique to measure the fluorescence lifetime. The radiative (kr) and non-radiative (knr) decay rates can be determined from the quantum yield and the fluorescence lifetime (ΦF = kr / (kr + knr) and τF = 1 / (kr + knr)).

Table 3: Hypothetical Photophysical Parameters for this compound

| Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Radiative Rate (kr, 108 s-1) | Non-radiative Rate (knr, 108 s-1) |

| Hexane | ~0.40 | ~2.0 | ~2.0 | ~3.0 |

| Dichloromethane | ~0.25 | ~2.5 | ~1.0 | ~3.0 |

| Acetonitrile | ~0.15 | ~3.0 | ~0.5 | ~2.8 |

| Methanol | ~0.10 | ~3.5 | ~0.3 | ~2.6 |

Note: The data in this table is illustrative and based on the typical behavior of similar donor-acceptor substituted nicotinonitriles. Specific experimental values for this compound are not available in the cited literature.

Computational Chemistry and Theoretical Modeling of 2 Chloro 6 Methylamino Nicotinonitrile Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 2-Chloro-6-(methylamino)nicotinonitrile, DFT calculations, often utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry in the ground state. researchgate.netnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional portrait of the molecule.

Studies on similar pyridine (B92270) derivatives have shown that DFT methods can accurately predict non-planar structures, identifying the dihedral angles between the pyridine ring and its substituents. nih.gov For instance, in related compounds, the dihedral angles have been found to be in the range of 44° and 45°. nih.gov The optimized geometry is crucial for understanding the molecule's steric and electronic properties, which in turn influence its chemical behavior. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through these calculations, forming the basis for further analysis of the molecule's reactivity and spectroscopic properties. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. scienceopen.com

For this compound, the distribution of these orbitals can be visualized to identify the regions of the molecule most likely to be involved in chemical reactions. In many heterocyclic compounds, the HOMO and LUMO are delocalized over the aromatic ring system. scienceopen.com The electron density distribution, also calculated using DFT, reveals the areas of high and low electron concentration within the molecule, further highlighting potential sites for electrophilic and nucleophilic attack. For halogenated heterocyclic compounds, the location of LUMO lobes on the carbon-halogen bond can be indicative of its reactivity in nucleophilic substitution reactions. wuxibiology.com

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values presented in this table are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in It provides a visual representation of the total electrostatic potential on the electron density surface. Different colors on the MEP map indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. scienceopen.com Green and yellow areas represent regions of intermediate potential. scienceopen.com

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the nitrogen of the methylamino group, indicating these as potential sites for electrophilic interaction. Conversely, positive potential might be observed around the hydrogen atoms of the methylamino group. bhu.ac.in This detailed mapping of the electrostatic landscape provides a predictive guide to the molecule's chemical interactions.

Prediction and Correlation of Spectroscopic Data (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for validation of both the theoretical model and the experimental assignments.

Vibrational Frequencies: Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculated frequencies often need to be scaled to account for anharmonicity and other systematic errors inherent in the computational method. researchgate.net The scaled theoretical frequencies can then be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

NMR Chemical Shifts: The gauge-invariant atomic orbital (GIAO) method is commonly used in conjunction with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These theoretical chemical shifts can be correlated with experimental NMR spectra, aiding in the structural elucidation of the compound. researchgate.netmsu.edu Discrepancies between calculated and experimental shifts can often be explained by solvent effects or intermolecular interactions not accounted for in the gas-phase calculations.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| C≡N Stretch (cm⁻¹) | 2230 | 2225 |

| ¹H Chemical Shift (ppm) - CH₃ | 3.10 | 3.05 |

| ¹³C Chemical Shift (ppm) - C≡N | 118.5 | 117.9 |

Note: The values in this table are for illustrative purposes and represent the type of data that can be obtained and compared.

Theoretical Exploration of Reaction Pathways and Transition States

Computational chemistry allows for the in-silico exploration of potential reaction pathways for this compound. By mapping the potential energy surface, researchers can identify stable intermediates and, crucially, the transition states that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of the reaction's feasibility.

For example, theoretical studies could investigate the mechanisms of nucleophilic substitution at the chlorine-bearing carbon or reactions involving the nitrile or methylamino groups. These calculations can help to elucidate the step-by-step process of a chemical transformation, providing insights that are often difficult to obtain through experimental means alone.

Investigation of Intermolecular Interactions and Non-Covalent Bonding Phenomena

Non-covalent interactions (NCIs) play a critical role in determining the physical properties and supramolecular chemistry of molecules. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are typically weaker than covalent bonds but collectively have a significant impact. wikipedia.orgnih.gov

Computational methods can be used to identify and characterize the non-covalent interactions that this compound may engage in, both with itself in the solid state and with other molecules in solution. For instance, the presence of the methylamino group suggests the potential for hydrogen bonding, where the N-H group can act as a hydrogen bond donor. The aromatic pyridine ring can participate in π-π stacking interactions. wikipedia.org Understanding these interactions is crucial for predicting crystal packing, solubility, and binding to biological targets. nih.gov Techniques like the quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots can be used to visualize and quantify these weak interactions. researchgate.net

Structure Activity Relationship Sar Studies in Chemical Biology and Mechanistic Contexts

Rational Design of Nicotinonitrile Derivatives for Specific Molecular Interactions

The rational design of therapeutic and research compounds often employs privileged scaffolds like the nicotinonitrile core. The specific arrangement of substituents on the pyridine (B92270) ring of 2-Chloro-6-(methylamino)nicotinonitrile offers a strategic starting point for creating libraries of compounds aimed at specific biological targets. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. This is a common strategy in medicinal chemistry to probe the binding pocket of a target protein and optimize interactions.

Elucidation of Molecular Target Binding Mechanisms (in vitro, pre-clinical studies)

While direct in vitro binding studies for this compound are not extensively documented, the binding mechanisms of its derivatives provide insight into its structural contributions. For instance, in the context of kinase inhibition, the nicotinonitrile core often serves as a scaffold that orients key pharmacophoric elements in the correct spatial arrangement to interact with the ATP-binding site.

X-ray crystallography studies of related, more complex nicotinonitrile-based inhibitors have revealed that the pyridine nitrogen and the exocyclic amino group (akin to the methylamino group in the parent compound) frequently form critical hydrogen bonds with the hinge region of the kinase. The cyano group can also engage in hydrogen bonding or dipole-dipole interactions within the active site. The chlorine atom, or the group that replaces it, typically projects into a more variable region of the binding pocket, where modifications can be made to enhance selectivity and potency.

Influence of Substituent Variations on Molecular Recognition and Functional Modulation

The structure of this compound provides three primary points for diversification: the 2-position (chlorine), the 6-position (methylamino group), and the 4-position of the pyridine ring. The influence of these variations is a cornerstone of SAR studies.

2-Position: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution reactions. Replacing the chlorine with different aryl, alkyl, or amino groups can dramatically alter the compound's biological activity. The size, shape, and electronic properties of the substituent at this position can influence binding affinity and selectivity for a particular target. For example, introducing a bulky hydrophobic group could target a hydrophobic pocket in a protein, while a more polar group could engage in hydrogen bonding.

6-Position: Modification of the methylamino group can also modulate activity. Altering the alkyl substituent on the nitrogen or replacing the entire group can impact the hydrogen bonding capacity and steric interactions within the binding site.

The following table summarizes the potential impact of substituent variations on the molecular recognition of nicotinonitrile derivatives.

| Position of Variation | Type of Substituent | Potential Impact on Molecular Recognition |

| 2-Position | Aryl, Alkyl, Amino groups | Modulates binding affinity and selectivity through steric and electronic effects. Can target specific pockets within the binding site. |

| 6-Position | Modified alkylamino groups | Affects hydrogen bonding capacity and steric fit within the active site. |

| 4-Position | Various functional groups | Influences molecular conformation and provides additional interaction points with the target. |

Scaffold Optimization Strategies for Enhanced Specificity and Potency (non-therapeutic contexts)

In non-therapeutic research contexts, such as the development of chemical probes or tool compounds, the this compound scaffold can be optimized for enhanced specificity and potency. Scaffold hopping, a common strategy in medicinal chemistry, involves replacing the core nicotinonitrile structure with other heterocyclic systems to explore new chemical space and improve properties.

However, optimization can also be achieved by fine-tuning the substituents on the existing scaffold. For example, to improve specificity for a particular kinase, the substituent at the 2-position can be systematically varied to exploit subtle differences in the ATP-binding sites between different kinases. Computational modeling and structure-based design are invaluable tools in this process, allowing for the rational design of derivatives with improved properties.

Applications in Supramolecular Chemistry and Advanced Materials Science

Molecular Recognition and Host-Guest Chemistry with Nicotinonitrile-Based Receptors

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The design of synthetic receptors capable of selective molecular recognition is a cornerstone of this field. nih.govfrontiersin.org Nicotinonitrile derivatives serve as versatile platforms for creating such receptors.

The functional groups on 2-Chloro-6-(methylamino)nicotinonitrile allow for specific and directional interactions. The pyridine (B92270) nitrogen and the nitrile group can act as hydrogen bond acceptors, while the N-H bond of the methylamino group is an effective hydrogen bond donor. These capabilities, combined with potential π-π stacking interactions involving the pyridine ring, enable nicotinonitrile-based receptors to bind complementary guest molecules through a network of non-covalent bonds. By modifying the substituents on the nicotinonitrile scaffold, the size, shape, and electronic properties of the binding cavity can be tuned to achieve high selectivity for specific guests.

Self-Assembly and Self-Organization Processes in Solution and at Interfaces

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. rsc.orgresearchgate.net This bottom-up approach is fundamental to creating sophisticated nanomaterials. rsc.org The same forces that govern host-guest chemistry also direct the self-assembly of molecules like this compound in solution or at interfaces.

The defined placement of hydrogen bond donors and acceptors, along with the planar aromatic ring, can guide the formation of predictable supramolecular architectures such as tapes, sheets, or fibers. mdpi.com For instance, intermolecular hydrogen bonding between the methylamino group of one molecule and the pyridine or nitrile nitrogen of another can lead to the formation of one-dimensional chains or two-dimensional networks. These assemblies are dynamic, and their formation can often be influenced by external factors like solvent, temperature, or pH. mdpi.com

Crystal Engineering for Designed Solid-State Structures and Architectures

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The predictable control over how molecules pack in a crystal is crucial for developing materials with specific optical, electronic, or mechanical properties.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing

The solid-state architecture of nicotinonitrile derivatives is heavily influenced by a hierarchy of non-covalent interactions. Hydrogen bonding is a primary directional force. In related 2-aminopyridine (B139424) structures, intermolecular N-H···N and N-H···O hydrogen bonds are dominant, often leading to the formation of recognizable supramolecular synthons, such as dimeric rings or extended chains. nih.govnih.govrsc.org For example, a common motif is the R²₂(8) ring, formed by a pair of self-complementary hydrogen bonds. nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C-H···N, C-H···O, and π–π stacking interactions between pyridine rings play a crucial role in stabilizing the three-dimensional crystal lattice. nih.gov The interplay of these forces dictates the final packing arrangement and, consequently, the material's bulk properties.

Formation of Polymeric Architectures (e.g., Syndiotactic Polymers)

The principles of supramolecular chemistry can be extended to create polymeric architectures. While this compound is not a traditional monomer for chain-growth polymerization, it can be incorporated into larger structures or act as a building block in supramolecular polymers.

Furthermore, pyridine-containing monomers can be polymerized to form polymers with specific tacticity, such as isotactic or syndiotactic arrangements, where the side groups have a regular orientation along the polymer chain. rsc.orgquora.com Syndiotactic polymers, with alternating side-group orientations, can exhibit distinct physical properties compared to their isotactic (same-side) or atactic (random) counterparts. quora.com The synthesis of highly syndiotactic polymers often requires specialized catalysts or initiators that can control the stereochemistry of the polymerization process. rsc.org Functionalized pyridine derivatives are valuable in this context, as they can be designed to coordinate with catalysts in a way that directs the stereospecific addition of monomers. rsc.org

Development of Functional Organic Materials and Fluorescent Probes

The unique electronic properties of the nicotinonitrile core, characterized by an electron-deficient pyridine ring with a cyano group, make it an excellent scaffold for developing functional organic materials, particularly fluorescent probes. ekb.eg

Design and Synthesis of Nicotinonitrile-Based Fluorescent Dyes

Nicotinonitrile derivatives are integral to the synthesis of "push-pull" fluorophores, where an electron-donating group (the "push," e.g., an amino group) and an electron-withdrawing group (the "pull," e.g., a cyano group) are connected through a π-conjugated system. researchgate.net This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is often the basis for strong fluorescence. rsc.org

The synthesis of 2-amino-nicotinonitrile dyes can be achieved through multi-component reactions, for instance, by reacting chalcones with malononitrile (B47326) and ammonium (B1175870) acetate. mdpi.comnih.gov The photophysical properties of these dyes are highly tunable. Modifying the substituents on the nicotinonitrile ring can alter the HOMO-LUMO energy gap, thereby changing the absorption and emission wavelengths. mdpi.comresearchgate.net The presence of chloro and methylamino groups, as in this compound, directly influences these electronic properties. Studies on related 2-amino-4,6-diphenylnicotinonitriles show that the choice of solvent and the electronic nature of substituents significantly impact the fluorescence behavior, including the emission maxima and quantum yields. researchgate.netmdpi.com

Table 1: Photophysical Properties of Selected Nicotinonitrile-Based Dyes This table presents data for analogous compounds to illustrate the principles discussed.

| Compound Structure | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|---|

| 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile derivative | Varies | 420-630 | Large | Up to 0.92 | researchgate.net |

| 2-amino-4,6-diphenylnicotinonitrile derivative 1 | 299-325 | 394-427 | ~70-120 | Not specified | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitrile derivative 3 (with chloro group) | Not specified | Generally higher λ_em | Not specified | Superior fluorescence | mdpi.com |

Optical Properties and Sensing Applications of Nicotinonitrile Derivatives

The inherent electronic structure of the nicotinonitrile core, characterized by a π-conjugated system, provides a robust platform for engineering molecules with specific light-absorbing and emitting properties. The introduction of electron-donating groups, such as amino or methylamino moieties, and electron-withdrawing groups, like chloro substituents, can significantly influence the intramolecular charge transfer (ICT) characteristics of these molecules. This modulation of the electronic distribution is central to their utility as fluorescent probes and sensors.

Photophysical Characteristics:

Nicotinonitrile derivatives bearing amino groups at the 2- and 6-positions often exhibit fluorescence. The photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, are highly sensitive to the nature of the substituents on the pyridine ring and the surrounding solvent environment.

For instance, studies on analogous compounds such as 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles have demonstrated solid-state fluorescence in the blue to violet region, with emission maxima typically observed between 400 and 460 nm. This fluorescence is a key attribute for their potential use in optoelectronic devices and as solid-state sensors.

The phenomenon of solvatochromism , the change in the color of a solution as the solvent is changed, is a prominent feature of many nicotinonitrile derivatives. This effect arises from the differential solvation of the ground and excited electronic states of the molecule. In polar solvents, the excited state, which often has a larger dipole moment due to ICT, is stabilized to a greater extent than the ground state. This leads to a bathochromic (red) shift in the emission spectrum. The sensitivity of the fluorescence emission to solvent polarity makes these compounds excellent probes for investigating the microenvironment of complex systems.

Research on compounds like 2-amino-6-chloro-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitrile has revealed strong blue-green fluorescence. The fluorescence quantum yield of these derivatives has been observed to be high in nonpolar solvents and decreases with increasing solvent polarity, which is consistent with the stabilization of non-radiative decay pathways in polar environments.

The following table summarizes the typical photophysical properties of amino- and chloro-substituted nicotinonitrile derivatives based on available literature for analogous compounds.

| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Key Features |

| 2-Alkylamino-4-amino-6-arylpyridine-dinitriles | ~350-400 | ~400-460 (solid-state) | Moderate to High | Solid-state fluorescence in the blue-violet region. |

| 2-Amino-6-chloro-4-arylpyridine-dinitriles | ~380-420 | ~450-550 | Up to 0.9 in nonpolar solvents | Strong solvatochromism; blue-green fluorescence. |

Sensing Applications:

The sensitivity of the fluorescence properties of nicotinonitrile derivatives to their local environment makes them promising candidates for the development of chemical sensors. The interaction of the nicotinonitrile core or its functional groups with specific analytes can lead to a measurable change in the fluorescence signal, such as quenching (turn-off) or enhancement (turn-on) of the emission intensity, or a shift in the emission wavelength.

While specific sensing applications for this compound are not extensively documented, the general principles derived from related structures suggest high potential. The nitrogen atoms of the pyridine ring and the amino substituent can act as binding sites for metal ions. The binding of a metal ion can perturb the electronic structure of the fluorophore, leading to a change in its fluorescence. This mechanism forms the basis for the detection of various metal ions.

Furthermore, the amino group can participate in hydrogen bonding interactions, opening up possibilities for the sensing of anions. The interaction with an anion could alter the ICT character of the molecule, resulting in a detectable optical response.

The development of fluorescent chemosensors based on the nicotinonitrile scaffold is an active area of research. The ability to systematically modify the structure and, consequently, the photophysical and binding properties of these molecules offers a powerful strategy for creating highly selective and sensitive sensors for a wide range of chemical species.

Q & A

Basic: What are the most effective synthetic routes for 2-chloro-6-(methylamino)nicotinonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting chlorinated pyridine precursors with methylamine derivatives under controlled conditions. For example, phosphoryl chloride (POCl₃) in dichloromethane at 85°C with tetramethylammonium chloride as a catalyst achieves 91% yield for analogous nitrile derivatives . Optimization strategies include:

- Temperature control (85–100°C) to balance reaction rate and byproduct formation.

- Solvent selection (e.g., dichloromethane for polar intermediates).

- Catalyst use (e.g., tetramethylammonium salts to enhance nucleophilicity).

Post-reaction purification via column chromatography or recrystallization is recommended.

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) resolve methylamino and nitrile groups. For example, aromatic protons appear at δ 7.35–8.42 ppm, while nitrile carbons resonate near δ 116–162 ppm .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 196.05) .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in carcinogenicity classifications (e.g., IARC vs. ACGIH) arise from varying assay conditions or impurity profiles. Mitigation strategies:

- Reproduce toxicity assays (e.g., Ames test for mutagenicity) under standardized OECD guidelines.

- Cross-reference databases (e.g., PubChem, EPA DSSTox) to verify purity thresholds (>99% for in vivo studies) .

- Use computational toxicology tools (e.g., QSAR models) to predict metabolite interactions .

Advanced: What computational frameworks are suitable for predicting reactivity or binding mechanisms?

- Density Functional Theory (DFT) : Models electron distribution at the nitrile and chloro sites to predict nucleophilic attack pathways .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., dichloromethane’s role in stabilizing intermediates) .

- Docking Studies : For pharmacological applications, assess binding affinity to target proteins (e.g., kinase inhibitors).

Advanced: How can reaction mechanisms involving this compound be experimentally validated?

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at the methylamino group to study rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate and characterize transient species.

- In-situ IR Spectroscopy : Monitor nitrile group conversion (C≡N stretch at ~2200 cm⁻¹) during reactions .

Advanced: What environmental safety protocols are critical for handling this compound in lab settings?

- Waste Management : Avoid drainage disposal; use activated carbon filters to capture residues .

- Exposure Control : Employ NIOSH-approved respirators (OV/AG/P99) for aerosolized particles .

- Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced: How can polymorphic stability be assessed for this compound?

- X-ray Diffraction (XRD) : Resolves crystal packing patterns (e.g., monoclinic vs. orthorhombic systems). Bond angles (e.g., C–Cl···N≡C interactions) influence stability .

- Differential Scanning Calorimetry (DSC) : Measures melting point variations (ΔH fusion ~99°C) .

- Hygroscopicity Tests : Expose to controlled humidity (40–80% RH) to assess moisture-induced phase changes.

Advanced: What strategies address regioselectivity challenges in derivatization reactions?

- Directing Groups : Introduce temporary substituents (e.g., methoxy) to steer chloro or methylamino functionalization.

- Metal Catalysis : Use Pd/Cu systems for cross-coupling at the 2-chloro position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nitrile group reactivity over chloro sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.